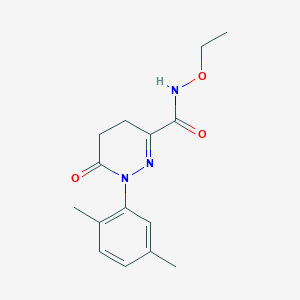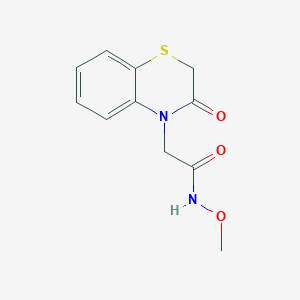![molecular formula C17H19F2N3O3 B7545970 N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide](/img/structure/B7545970.png)
N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide, also known as DFP-10825, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. DFP-10825 is a spirocyclic compound that contains a diazaspirodecanone core, which is structurally unique and provides the molecule with its distinctive properties.
Applications De Recherche Scientifique
N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anticancer properties and has been tested in vitro and in vivo against various cancer cell lines. This compound has also been studied for its potential use as an antiviral agent, with promising results against the influenza virus. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
Mécanisme D'action
The mechanism of action of N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the degradation of acetylcholine, and histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as mentioned above, and has been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide has several advantages for lab experiments, including its small size and ease of synthesis. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
For the study of N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide include investigating its potential use as an antiviral agent, fully understanding its mechanism of action, and investigating its safety and toxicity.
Méthodes De Synthèse
The synthesis of N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide involves a multi-step process that has been developed and optimized by researchers. The first step involves the preparation of 2,4-dioxo-1,3-diazaspiro[4.5]decan-3-one, which is then reacted with 2,6-difluorobenzaldehyde to obtain the desired product, this compound. The synthesis method has been reported in scientific literature and has been successfully replicated by multiple research groups.
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c18-11-5-4-6-12(19)14(11)20-13(23)7-10-22-15(24)17(21-16(22)25)8-2-1-3-9-17/h4-6H,1-3,7-10H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHIAZGYVQTWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-methylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7545887.png)
![2-[[4-(2-Methylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7545890.png)
![4-[4-(2,4-Difluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-2-propan-2-ylpyrimidine](/img/structure/B7545895.png)
![N-[1-(1-benzofuran-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B7545897.png)
![2-[(5-bromothiophen-2-yl)methyl-methylamino]-N-(2-ethoxyphenyl)propanamide](/img/structure/B7545914.png)
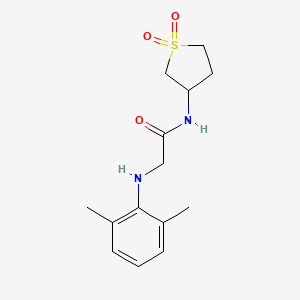
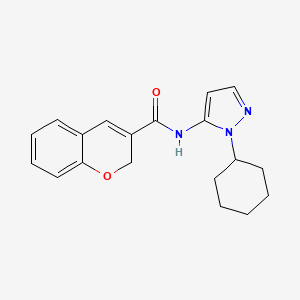
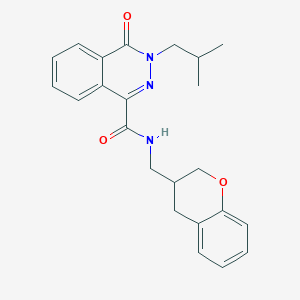
![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)
![propan-2-yl 2,4-dimethyl-5-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7545949.png)
